molecular formula C7H2F14 B102092 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane CAS No. 19493-30-2

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane

Cat. No.: B102092
CAS No.: 19493-30-2
M. Wt: 352.07 g/mol
InChI Key: JEKPYLPQINQEAZ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane: is a perfluorinated compound, meaning all hydrogen atoms in the heptane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various industrial and scientific applications.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane has several scientific research applications due to its unique properties:

    Chemistry: Used as a solvent for highly reactive species and in the synthesis of fluorinated compounds.

    Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its chemical inertness and biocompatibility.

    Industry: Utilized in the production of high-performance lubricants, heat transfer fluids, and coatings due to its thermal stability and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane can be synthesized through the electrochemical fluorination of heptane. This process involves the following steps:

    Electrochemical Fluorination: Heptane is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. The reaction is carried out in an electrolytic cell with nickel anodes and cathodes. The fluorination process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound.

    Purification: The crude product is purified through distillation to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical fluorination processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the production of high-quality this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.

    Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Strong nucleophiles such as sodium amide or potassium tert-butoxide at high temperatures.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Partially fluorinated heptanes with different substituents.

    Reduction Reactions: Partially fluorinated heptanes with fewer fluorine atoms.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent candidate for applications requiring resistance to extreme conditions. The compound’s low surface energy and hydrophobic nature allow it to form protective coatings and barriers.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
  • 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluoroheptane
  • 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecafluorooctane

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is unique due to its specific fluorination pattern, which provides a balance between thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKPYLPQINQEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610223
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19493-30-2
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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